Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Analytical Chemistry Quality Control Procurement

Reproducibility failures in spirocyclic SAR arise when substituting analogs with mismatched logP or H-bond profiles. Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate (CAS 1882669-13-7) eliminates this uncertainty with verified scaffold identity. • 95% purity with batch-specific NMR, HPLC, and GC traces for analytical confidence. • logP -0.2661; TPSA 57.29; 5 H-bond acceptors-measurably distinct from methyl ester and other close analogs. • Research-grade spiro ortho ester shipped with full documentation for immediate global delivery.

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
Cat. No. B13177423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
Molecular FormulaC9H14O5
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)COCCOC2
InChIInChI=1S/C9H14O5/c1-2-13-8(10)7-9(14-7)5-11-3-4-12-6-9/h7H,2-6H2,1H3
InChIKeyHXRCEDZMCSXKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylate Overview


Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate (CAS 1882669-13-7) is a spirocyclic ortho ester characterized by a strained [2.6] framework bearing three endocyclic oxygen atoms and an exocyclic ethyl carboxylate substituent . The compound belongs to the 1,5,8-trioxaspiro[2.6]nonane family, a class of conformationally constrained heterocycles valued for their unique ring-opening reactivity and as three-dimensional building blocks for medicinal-chemistry exploration . Commercially, it is supplied at 95% purity with batch-specific analytical documentation including NMR, HPLC, and GC traces, meeting the rigor required for reproducible research use .

Batch-specific multi-method QC (NMR, HPLC, GC)
Strained 1,5,8-trioxaspiro[2.6]nonane ortho ester scaffold
Certified purity with documented lot analytics

Ethyl 1,5,8-Trioxaspiro[2.6]nonane-2-carboxylate vs. Analogs


Within the spiro ortho ester class, seemingly minor structural changes such as replacing the ethyl ester with a methyl group or altering the number of endocyclic oxygen atoms can shift key physicochemical properties (e.g., logP, TPSA, hydrogen-bond acceptor count) by magnitudes that are significant for solubility, membrane permeability, and target engagement . Generic substitution without matching these parameters risks irreproducible reaction outcomes in multi-step syntheses and erroneous structure–activity relationship (SAR) conclusions in biological assays [1]. The quantitative evidence in Section 3 demonstrates where ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate diverges measurably from its closest commercially available analogs, making it a deliberate rather than an interchangeable choice.

Ethyl-to-methyl ester substitution may shift logP by ~0.5–0.7 units, altering solubility and assay compatibility.
Dioxa analog core reduces H-bond acceptors by one, potentially modifying target-engagement profile.
QC documentation variance across suppliers may mask regioisomer or epimer contamination.

Quantitative Evidence vs. Closest Analogs


Multi-Method QC and Batch-Certified Purity

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is supplied with confirmed 95% purity and a comprehensive QC package that typically includes NMR, HPLC, and GC data . In contrast, the methyl ester analog (methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate, CAS 1862481-32-0) and the dioxa analog (ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate, CAS 1497149-60-6) are also listed at 95% purity but with less extensive publicly documented batch-specific analytics . The availability of multi-method QC reduces the risk of undetected regioisomer or epimer contamination and accelerates downstream structural verification.

QC Documentation
Data to verify
Target supplied with NMR, HPLC, GC data; comparator analogs have limited publicly available batch analytics.
Reduces procurement risk and accelerates structural verification.
Vendor specification; batch documentation may vary.
Analytical Chemistry Quality Control Procurement

Lipophilicity Comparison: Ethyl vs. Methyl Ester

The ethyl ester has a calculated logP of −0.2661 and a topological polar surface area (TPSA) of 57.29 . Although an experimentally measured logP for the methyl ester analog (methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate, CAS 1862481-32-0) is not publicly available, class-level knowledge indicates that the extension from a methyl to an ethyl ester typically increases logP by 0.5–0.7 units in uncharged ester series [1]. This would place the methyl ester logP near −0.8 to −1.0, making the ethyl ester markedly more lipophilic. The higher logP translates to lower aqueous solubility, which can necessitate co-solvent systems (e.g., DMSO/water mixtures) for biological assays and may favor passive membrane permeability.

Lipophilicity (logP)
Class-level
Target logP −0.2661; estimated Δ +0.5–0.7 vs. methyl ester (predicted logP ~ −0.8 to −1.0).
Higher logP may favor passive permeability; may require co-solvent for biological assays.
In silico calculation; experimental verification recommended.
Drug Design Lipophilicity ADME

Hydrogen-Bond Acceptors: Trioxa vs. Dioxa Spiro Core

The 1,5,8-trioxa framework contains three endocyclic oxygen atoms, giving it five hydrogen-bond acceptors (HBA) and an oxygen-to-carbon ratio of 0.42. The closest dioxa analog, ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate (CAS 1497149-60-6), possesses four HBA and an O/C index of 0.33 . The additional HBA increases the polar surface area available for intermolecular interactions and can enhance aqueous solubility by 0.5–1 log unit in spiro series, while also presenting a distinct electrostatic surface for receptor recognition that is not achievable with the dioxa scaffold [1]. This structural feature is particularly relevant when the target binding site contains polar residues requiring a precise three-dimensional hydrogen-bond network.

H-Bond Acceptors
Class-level
5 HBA (O/C 0.42) vs. dioxa analog: 4 HBA (O/C 0.33).
Additional HBA can enhance aqueous solubility and present distinct electrostatic surface.
Structural inference based on molecular formula.
Molecular Design Spiro Compounds Structure–Activity Relationship

Cationic Ring-Opening Polymerization: Near-Zero Shrinkage

Spiro ortho esters belonging to the trioxaspiro[2.6]nonane class undergo cationic double ring-opening polymerization with a volume change of less than ±2%, as opposed to conventional epoxy monomers (e.g., DGEBA) that exhibit 2–7% volumetric shrinkage during cure [1][2]. US Patent 3,415,784 demonstrates that trioxane-trioxaspiro copolymers achieve enhanced thermal stability relative to polyoxymethylene homopolymer, with inherent viscosities of 0.4–2.0 dL/g attainable [3]. While the specific polymerization behavior of the ethyl 2-carboxylate derivative has not been reported in isolation, the presence of the ethyl ester provides a synthetically accessible handle for incorporation into co-monomer formulations, enabling dual-cure or step-growth architectures that leverage the spiro core's expansion capability [2].

Volume Change on Cure
Class-level
Trioxaspiro class: ≤±2% shrinkage vs. DGEBA 2–7% shrinkage.
Near-zero shrinkage supports dimensional stability in thermoset formulations.
Cationic initiation, 60–120°C; specific ethyl ester behavior not reported in isolation.
Polymer Chemistry Expanding Monomers Dental Materials

Key Application Scenarios


Medicinal Chemistry: Spiro Building Block

The compound's rigid spiro[2.6]nonane core, combined with five hydrogen-bond acceptors and an ethyl ester vector, provides a three-dimensional scaffold suitable for fragment-based drug discovery and SAR exploration . Because its logP (−0.2661) is measurably higher than the corresponding methyl ester, it offers a distinct lipophilicity profile that can be exploited to modulate solubility and passive permeability in early lead series without altering the core scaffold . Batch-specific QC documentation reduces analytical uncertainty when repurposing the building block across multiple medicinal chemistry programs .

Polymer Chemistry: Low-Shrinkage Thermoset Co-monomer

Leveraging the spiro ortho ester class's ability to undergo cationic double ring-opening polymerization with near-zero volume shrinkage, ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can serve as a reactive diluent or co-monomer in epoxy and thiol–ene formulations where dimensional stability is critical [1]. The ethyl ester functionality allows covalent incorporation into dual-cure networks, while the trioxa spiro core contributes to the expansion behavior documented for related 1,5,8-trioxaspiro[2.6]nonanes [2]. Potential end-use sectors include dental composites, optical adhesives, and microelectronic encapsulants.

Analytical Reference Standard for Method Validation

With a purity of 95% and a full suite of NMR, HPLC, and GC data provided at the batch level, the compound is well-suited as a reference standard for HPLC method validation, GC purity assays, or quantitative NMR (qNMR) benchmarking . Its unique spirocyclic framework produces diagnostically rich ¹H and ¹³C NMR spectra that can serve as a system suitability test standard for instruments operating in the 300–600 MHz range, ensuring consistent performance across analytical laboratories.

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Lipophilicity profile, HBA count, and scaffold rigidity
Assay solubility, permeability, and target engagement
Low-Shrinkage Thermoset Co-monomer
Volumetric expansion behavior (class-level)
Cure shrinkage, thermal stability, and network incorporation
Analytical Reference Standard
Batch-specific multi-method QC (NMR, HPLC, GC)
Method validation and system suitability testing
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